ethyl (4Z)-4-[(cyclohexylamino)methylidene]-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate
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Overview
Description
ETHYL (4Z)-4-[(CYCLOHEXYLAMINO)METHYLIDENE]-2-METHYL-5-OXO-4H,5H-NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a naphthofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (4Z)-4-[(CYCLOHEXYLAMINO)METHYLIDENE]-2-METHYL-5-OXO-4H,5H-NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the naphthofuran core, followed by the introduction of the cyclohexylamino group and the ethyl ester functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions
ETHYL (4Z)-4-[(CYCLOHEXYLAMINO)METHYLIDENE]-2-METHYL-5-OXO-4H,5H-NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups.
Scientific Research Applications
ETHYL (4Z)-4-[(CYCLOHEXYLAMINO)METHYLIDENE]-2-METHYL-5-OXO-4H,5H-NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specialized properties.
Mechanism of Action
The mechanism by which ETHYL (4Z)-4-[(CYCLOHEXYLAMINO)METHYLIDENE]-2-METHYL-5-OXO-4H,5H-NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
ETHYL (4Z)-4-[(CYCLOHEXYLAMINO)METHYLIDENE]-2-METHYL-5-OXO-4H,5H-NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE: shares similarities with other naphthofuran derivatives, such as:
Uniqueness
The uniqueness of ETHYL (4Z)-4-[(CYCLOHEXYLAMINO)METHYLIDENE]-2-METHYL-5-OXO-4H,5H-NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and research endeavors.
Properties
Molecular Formula |
C23H25NO4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
ethyl 4-(cyclohexyliminomethyl)-5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C23H25NO4/c1-3-27-23(26)19-14(2)28-22-17-12-8-7-11-16(17)21(25)18(20(19)22)13-24-15-9-5-4-6-10-15/h7-8,11-13,15,25H,3-6,9-10H2,1-2H3 |
InChI Key |
YAQYSKCHHRBWDA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NC4CCCCC4)C |
Origin of Product |
United States |
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